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Compound of Interest

Compound Name: ML353

Cat. No.: B11930720 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide summarizes the key in vitro findings, experimental

methodologies, and signaling pathways associated with ML364, a potent and selective inhibitor

of the deubiquitinase Ubiquitin-Specific Protease 2 (USP2).

Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data reported for ML364 in

various in vitro assays.

Table 1: Biochemical Inhibition of USP2 by ML364[1][2]

Substrate IC50 (µM) Assay Type

Lys-48-linked di-ubiquitin 1.1

Internally quenched

fluorescent di-ubiquitin (Di-Ub

IQF)

Lys-63-linked di-ubiquitin 1.7

Internally quenched

fluorescent di-ubiquitin (Di-Ub

IQF)

Table 2: Cellular Effects of ML364[1][3][4]
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Cell Line Effect Assay Type

Mino (Mantle Cell Lymphoma) Cell cycle arrest (G0/G1) Flow Cytometry

HCT116 (Colorectal Cancer) Cell cycle arrest (G0/G1) Flow Cytometry

Mino Antiproliferative Cell Viability Assay

HCT116 Antiproliferative Cell Viability Assay

Caki-1 (Renal Cancer)
Enhanced TRAIL-induced

apoptosis
Flow Cytometry

HeLa (Cervical Cancer)
Enhanced TRAIL-induced

apoptosis
Flow Cytometry

Experimental Protocols
Detailed methodologies for key experiments are provided below.

USP2 Biochemical Inhibition Assay (Di-Ub IQF Assay)[1]
This assay quantifies the inhibitory activity of ML364 against USP2 using an internally

quenched fluorescent di-ubiquitin substrate.

Materials:

Purified recombinant USP2 enzyme.

Internally quenched fluorescent di-ubiquitin (Di-Ub IQF) substrate (e.g., Lys-48 or Lys-63

linked).

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA.

ML364 and inactive analog (compound 2) dissolved in DMSO.

384-well assay plates.

Fluorescence plate reader.
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Procedure:

Prepare serial dilutions of ML364 and the inactive analog in DMSO.

Add 50 nL of the compound solutions to the assay wells.

Add 5 µL of USP2 enzyme solution (final concentration ~1 nM) to each well and incubate

for 15 minutes at room temperature to allow for compound binding.

Initiate the enzymatic reaction by adding 5 µL of the Di-Ub IQF substrate (final

concentration ~100 nM).

Monitor the increase in fluorescence (excitation/emission wavelengths specific to the

fluorophore) over time using a plate reader.

Calculate the initial reaction rates and determine the IC50 values by fitting the dose-

response curves using a suitable software.

Cell Cycle Analysis by Flow Cytometry[1][4]
This protocol assesses the effect of ML364 on cell cycle distribution in cancer cell lines.

Materials:

Mino or HCT116 cells.

Complete cell culture medium.

ML364 dissolved in DMSO.

Phosphate-buffered saline (PBS).

70% ethanol (ice-cold).

Propidium iodide (PI) staining solution (containing RNase A).

Flow cytometer.

Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of ML364 or DMSO (vehicle control) for 24-48

hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at

-20°C for at least 2 hours.

Wash the fixed cells with PBS and resuspend in PI staining solution.

Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Protein Degradation[1][3]
This method is used to detect changes in the protein levels of USP2 substrates, such as Cyclin

D1 and Survivin, following ML364 treatment.

Materials:

Cancer cell lines (e.g., Mino, HCT116, Caki-1).

ML364.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

BCA protein assay kit.

SDS-PAGE gels and electrophoresis apparatus.

PVDF membranes and transfer apparatus.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies against Cyclin D1, Survivin, and a loading control (e.g., GAPDH or β-

actin).
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HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

Treat cells with ML364 for the desired time points.

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML364 and a typical experimental

workflow.
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Caption: Mechanism of action of ML364.
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Caption: A typical experimental workflow for evaluating ML364.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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